

The Chemical Structure of Katanosin A: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Katanosin A

Cat. No.: B15563229

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Katanosin A is a potent peptide antibiotic with significant activity against Gram-positive bacteria. Its complex chemical architecture, characterized as a cyclic depsipeptide, has been a subject of interest for medicinal chemists and drug developers. This document provides a detailed examination of the chemical structure of **Katanosin A**, the experimental methodologies employed for its elucidation, and a summary of its key structural data. While specific quantitative NMR spectroscopic data is not readily available in public-domain literature, this guide synthesizes the established structural knowledge from seminal studies to offer a comprehensive overview for research and development purposes.

Chemical Structure and Composition

Katanosin A is a member of the katanosin family of antibiotics, which are classified as cyclic depsipeptides. These molecules feature a "lariat" structure, comprising a cyclic core and a linear peptide chain. The cyclic portion is closed by a lactone (ester) linkage, a defining characteristic of this class of compounds.

The molecular formula of **Katanosin A** is $C_{57}H_{95}N_{15}O_{17}$ ^[1].

The peptide is composed of eleven amino acid residues, including several non-proteinogenic (unusual) amino acids. The constituent amino acids of **Katanosin A** are:

- Proteinogenic Amino Acids:
 - Threonine (Thr) (1)
 - Serine (Ser) (1)
 - Valine (Val) (1)
 - Leucine (Leu) (3)
 - Arginine (Arg) (1)
- Non-proteinogenic Amino Acids:
 - β -hydroxyaspartic acid
 - β -hydroxyleucine
 - β -phenylserine

Katanosin A differs from its close analog, Katanosin B (also known as Lysobactin), by a single amino acid substitution: **Katanosin A** contains a Valine residue, whereas Katanosin B incorporates an Isoleucine at the same position[2].

Quantitative Structural Data

While detailed NMR chemical shift assignments for **Katanosin A** are not publicly available, the foundational studies confirmed the presence and connectivity of the constituent amino acid residues through spectroscopic and chemical methods.

Data Type	Value	Reference
Molecular Formula	C ₅₇ H ₉₅ N ₁₅ O ₁₇	[1]
Amino Acid Composition	Thr (1), Ser (1), Val (1), Leu (3), Arg (1), β -hydroxyaspartic acid (1), β -hydroxyleucine (1), β -phenylserine (1)	[2][3]

Experimental Protocols for Structure Elucidation

The determination of **Katanosin A**'s intricate structure was a multi-faceted process involving a combination of spectroscopic and chemical degradation techniques.

Spectroscopic Analysis

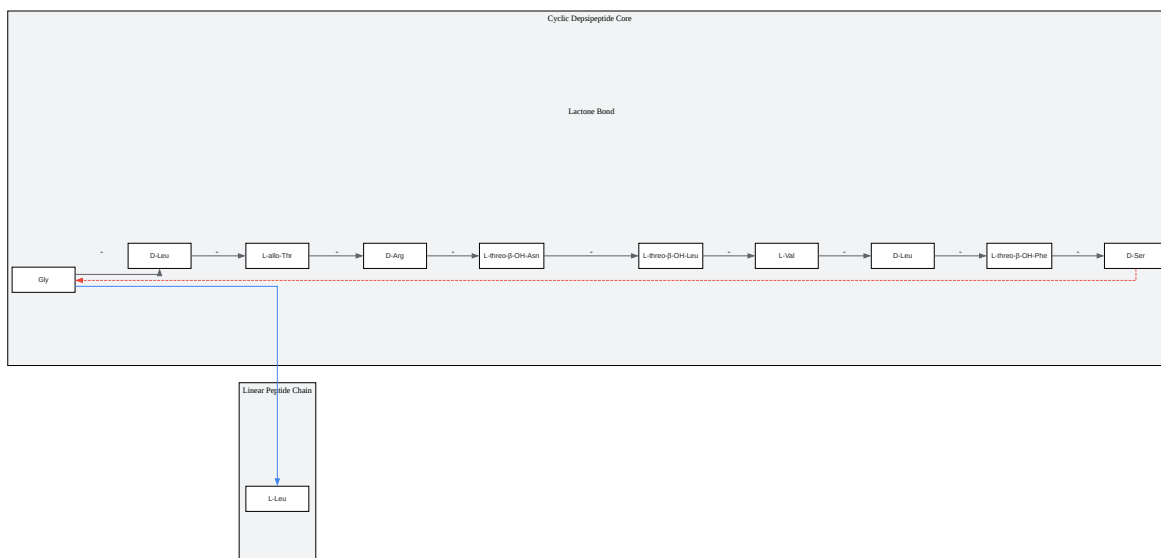
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR studies were fundamental in identifying the presence of the eight standard amino acid residues. These spectroscopic techniques also provided the initial evidence for the existence of the three unusual amino acid residues: β -hydroxyaspartic acid, β -hydroxyleucine, and β -phenylserine[2][3].

Chemical Degradation and Analysis

- Amino Acid Analysis: Following acid hydrolysis, the standard amino acid components were identified and quantified. The unusual, β -hydroxylated amino acids were isolated and their structures and stereochemistries were confirmed by comparison with authentic synthetic samples[2][3].
- Determination of Stereochemistry: The stereochemistry of the standard amino acids was established by comparing their L-leucylated derivatives with reference compounds using High-Performance Liquid Chromatography (HPLC)[2][3].
- Sequence Determination (Edman Degradation): To determine the linear sequence of the amino acids, the cyclic structure was first opened. This was achieved by alkali treatment, which hydrolyzes the lactone bond. The resulting linear peptide was then subjected to Edman degradation to elucidate the complete amino acid sequence[2][3].
- Confirmation of the Lactone Linkage: The presence and location of the lactone bridge were confirmed through a series of chemical reactions. Lithium borohydride reduction followed by chromic acid oxidation of both native and alkali-treated **Katanosin A** provided the evidence for the ester linkage between the C-terminal Serine and the β -phenylserine residue[2][3].

Visualizations

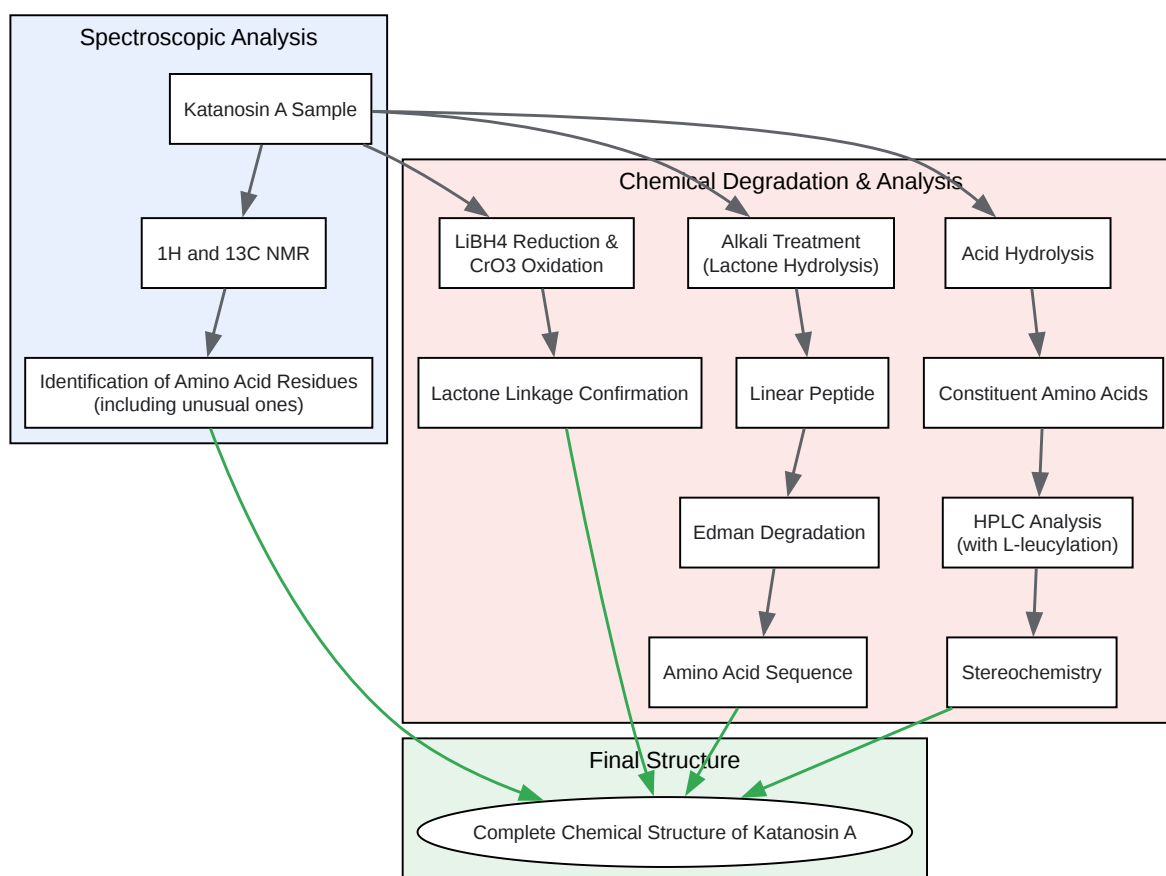
Chemical Structure of Katanosin A



[Click to download full resolution via product page](#)

Caption: Chemical structure of **Katanosin A**.

Workflow for Structure Elucidation



[Click to download full resolution via product page](#)

Caption: Structure elucidation workflow for **Katanosin A**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [taylorfrancis.com](https://www.taylorfrancis.com) [[taylorfrancis.com](https://www.taylorfrancis.com)]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The structures of katanosins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Chemical Structure of Katanosin A: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15563229#what-is-the-chemical-structure-of-katanosin-a>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com